molecular formula C14H16Cl2O3 B1327900 Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate CAS No. 898777-89-4

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Cat. No.: B1327900
CAS No.: 898777-89-4
M. Wt: 303.2 g/mol
InChI Key: HPMZXRZAFFQFJY-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dichlorophenyl group attached to a hexanoate chain with an oxo group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2,3-dichlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the oxo group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or phenyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: 6-(2,3-dichlorophenyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    6-(2,3-Dichlorophenyl)-6-oxohexanoic acid: The carboxylic acid analog of the ester.

    Ethyl 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate: The reduced form of the ester.

    2,3-Dichlorophenylpiperazine: A structurally related compound with different functional groups.

Uniqueness: Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is unique due to its specific ester functional group and the presence of the 2,3-dichlorophenyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is classified as an ester with the molecular formula C₁₄H₁₆Cl₂O₃ and a molecular weight of approximately 303.19 g/mol. The compound features a 2,3-dichlorophenyl group attached to a hexanoate chain, with an oxo group at the sixth position. Its unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. It interacts with lipoxygenase enzymes, which are crucial in the biosynthesis of leukotrienes—mediators of inflammation. By inhibiting lipoxygenase activity, this compound may reduce leukotriene production, thereby alleviating inflammation.

3. Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the activity of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines by activating apoptotic pathways and altering gene expression related to cell survival .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits lipoxygenase and other key enzymes involved in inflammatory and metabolic pathways.
  • Gene Expression Modulation : It influences gene expression patterns associated with oxidative stress responses and apoptosis regulation.
  • Cell Signaling Pathways : this compound impacts various signaling pathways that govern cellular processes like proliferation and survival.

Case Studies

Several studies have reported on the efficacy of this compound:

  • Study on Anticancer Activity : In a study involving human lung cancer cell lines (A549), treatment with the compound resulted in a significant increase in apoptotic cells. Flow cytometry analysis indicated a dose-dependent increase in apoptosis rates from 10.9% (control) to 66.98% at higher concentrations .
  • Anti-inflammatory Effects : In animal models of inflammation, administration of this compound led to reduced swelling and pain responses compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory, anticancer
Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoateStructureSimilar antimicrobial properties but different target specificity
2,3-DichlorophenylpiperazineStructurePrimarily neuroactive with limited anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, and how are reaction conditions optimized?

The compound is typically synthesized via acid-catalyzed esterification of 6-(2,3-dichlorophenyl)-6-oxohexanoic acid with ethanol. Sulfuric or hydrochloric acid is used as a catalyst, and the reaction is refluxed in solvents like toluene or dichloromethane to drive esterification . Optimization focuses on solvent selection (polar aprotic solvents enhance reaction rates), catalyst concentration (1–5 mol%), and temperature control (80–100°C). Yield improvements (>80%) are achieved by removing water via Dean-Stark traps or molecular sieves.

Q. Which spectroscopic methods are essential for characterizing this compound, and what key peaks confirm its structure?

  • FT-IR : A strong carbonyl stretch at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O) .
  • NMR :

  • ¹H NMR : A triplet for the ethyl ester (–CH₂CH₃) at δ 1.2–1.4 ppm and a quartet at δ 4.1–4.3 ppm (–OCH₂). The aromatic protons (2,3-dichlorophenyl) appear as multiplets at δ 7.2–7.8 ppm.
  • ¹³C NMR : Ester carbonyl at ~170 ppm, keto carbonyl at ~205 ppm .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 329 (calculated for C₁₄H₁₅Cl₂O₃).

Q. What safety precautions are critical when handling this compound in the lab?

Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves to prevent skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Disposal should follow halogenated waste protocols due to the 2,3-dichlorophenyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and potential disorder in the 2,3-dichlorophenyl or ester groups. For example, cyclohexenone analogs show puckered conformations (envelope or half-chair) influenced by substituent steric effects. Disorder modeling (e.g., split occupancy for Cl atoms) may be required, as seen in related dichlorophenyl derivatives .

Q. What strategies mitigate low yields during scale-up synthesis, and how are side products identified?

Low yields often stem from keto-enol tautomerization or ester hydrolysis. Strategies include:

  • Using anhydrous solvents and drying agents (MgSO₄).
  • Reducing reaction time via microwave-assisted synthesis (30–60 mins at 100°C).
  • Side products (e.g., 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate from reduction) are identified via LC-MS and purified using gradient HPLC .

Q. How does the 2,3-dichlorophenyl substituent influence biological activity compared to analogs?

The electron-withdrawing Cl groups enhance binding to hydrophobic enzyme pockets (e.g., SHP2 phosphatase in cancer targets). In vitro assays show IC₅₀ values 10–50x lower than non-halogenated analogs, attributed to improved π-π stacking and halogen bonding . SAR studies on substituent position (2,3- vs. 3,4-dichloro) reveal activity drops when Cl groups are para to the keto moiety.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates electrophilicity indices for the ester carbonyl. The keto group reduces electron density at the ester, making it less reactive than aliphatic esters. MD simulations model solvent effects (e.g., DMSO stabilizes transition states in SN2 reactions) .

Q. How are contradictory spectral data (e.g., unexpected NMR splitting) resolved?

Dynamic effects like restricted rotation of the dichlorophenyl group cause splitting. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, simplifying splitting patterns. For example, diastereotopic protons in the hexanoate chain may integrate as doublets at low temps .

Q. Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst (H₂SO₄)3 mol%Maximizes rate
SolventTolueneAzeotropic H₂O removal
Temperature90°CBalances rate vs. decomposition

Table 2: Comparative Bioactivity of Halogenated Analogs

CompoundTarget (IC₅₀, nM)LogP
2,3-Dichloro derivativeSHP2: 12.33.8
4-Chloro derivativeSHP2: 145.72.1
Non-halogenated analogSHP2: >10001.5

Properties

IUPAC Name

ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZXRZAFFQFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645742
Record name Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-89-4
Record name Ethyl 2,3-dichloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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